N-Benzyl-3-methylquinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-methylquinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a benzyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-3-methylquinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and subsequent functionalization. For instance, the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst can yield the intermediate, which is then cyclized to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Aminoquinoxalines
Substitution: Various substituted quinoxalines with different functional groups
Scientific Research Applications
N-Benzyl-3-methylquinoxaline-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-Benzyl-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Molecular docking studies have shown that it can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, indicating its potential as an antineoplastic agent .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylquinoxaline-2-carboxamide
- N-(Naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- Quinoxaline-2-carboxamide derivatives
Uniqueness
N-Benzyl-3-methylquinoxaline-2-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the carboxamide group provides opportunities for further functionalization, making it a versatile scaffold for drug development .
Properties
CAS No. |
112369-35-4 |
---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-benzyl-3-methylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-16(20-15-10-6-5-9-14(15)19-12)17(21)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
IKNJXYGERSHFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.